Lipophilicity Differentiation of 3-(Cyclopropylmethoxy)phenol vs. 3-Methoxyphenol
The target compound exhibits a measured logP of 1.8 , compared to 3-methoxyphenol, for which experimental XLogP values range from 1.34 to 1.60 [1]. This difference of approximately +0.2 to +0.46 log units indicates meaningfully higher lipophilicity conferred by the cyclopropylmethoxy group. This elevated logP is consistent with broader trends where cyclopropyl-containing ethers are more lipophilic than their methyl ether counterparts, as demonstrated in systematic comparisons of lipophilicity modulation upon fluorination of isopropyl, cyclopropyl, and 3-oxetanyl groups [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.8 (measured) |
| Comparator Or Baseline | 3-Methoxyphenol (CAS 150-19-6): logP range 1.34–1.60 (XLogP / AlogP) |
| Quantified Difference | ΔlogP ≈ +0.2 to +0.46 (target more lipophilic) |
| Conditions | Measured logP; no further experimental condition details available |
Why This Matters
For synthetic chemists and medicinal chemists, a higher logP by approximately 0.3 units translates to increased membrane permeability potential and altered distribution coefficients, which can critically impact pharmacokinetic properties in a structure-activity context where the 3-alkoxyphenol is the core scaffold.
- [1] Sielc.com. 3-Methoxyphenol (CAS 150-19-6). LogP: 1.34. plantaedb.com: XlogP 1.60. Chemical structure and property databases. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. (Referenced indirectly for systematic lipophilicity comparisons of fluorinated isopropyl, cyclopropyl, and 3-oxetanyl groups, establishing general principle.) View Source
